molecular formula C14H9NO2S B11727041 2-Thiopheneacetonitrile, alpha-(1,3-benzodioxol-5-ylmethylene)-, (alphaE)-

2-Thiopheneacetonitrile, alpha-(1,3-benzodioxol-5-ylmethylene)-, (alphaE)-

Cat. No.: B11727041
M. Wt: 255.29 g/mol
InChI Key: TWXWWHBHYBEYDV-UHFFFAOYSA-N
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Description

3-(2H-1,3-benzodioxol-5-yl)-2-(thiophen-2-yl)prop-2-enenitrile is an organic compound that features a benzodioxole ring and a thiophene ring connected by a propenenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-2-(thiophen-2-yl)prop-2-enenitrile typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Thiophene Ring Synthesis: Thiophene can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur.

    Coupling Reaction: The benzodioxole and thiophene rings are then coupled using a cross-coupling reaction such as the Heck reaction, where a halogenated benzodioxole reacts with a thiophene derivative in the presence of a palladium catalyst.

    Introduction of the Propenenitrile Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Electrophilic substitution can be facilitated by reagents such as halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, aldehydes

    Substitution: Halogenated, nitrated, and sulfonated derivatives

Scientific Research Applications

3-(2H-1,3-benzodioxol-5-yl)-2-(thiophen-2-yl)prop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-2-(thiophen-2-yl)prop-2-enenitrile depends on its specific application:

    Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

    Electronic Properties: In organic electronics, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    3-(2H-1,3-benzodioxol-5-yl)-2-(furan-2-yl)prop-2-enenitrile: Similar structure but with a furan ring instead of a thiophene ring.

    3-(2H-1,3-benzodioxol-5-yl)-2-(pyridin-2-yl)prop-2-enenitrile: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

3-(2H-1,3-benzodioxol-5-yl)-2-(thiophen-2-yl)prop-2-enenitrile is unique due to the presence of both benzodioxole and thiophene rings, which impart distinct electronic and steric properties. This combination enhances its potential for diverse applications in various fields.

Properties

Molecular Formula

C14H9NO2S

Molecular Weight

255.29 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-2-thiophen-2-ylprop-2-enenitrile

InChI

InChI=1S/C14H9NO2S/c15-8-11(14-2-1-5-18-14)6-10-3-4-12-13(7-10)17-9-16-12/h1-7H,9H2

InChI Key

TWXWWHBHYBEYDV-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C#N)C3=CC=CS3

Origin of Product

United States

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